molecular formula C7H11O2- B1212342 Cyclohexanecarboxylate CAS No. 3198-23-0

Cyclohexanecarboxylate

Cat. No.: B1212342
CAS No.: 3198-23-0
M. Wt: 127.16 g/mol
InChI Key: NZNMSOFKMUBTKW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexanecarboxylate is a monocarboxylic acid anion that is the conjugate base of cyclohexanecarboxylic acid. It is a conjugate base of a cyclohexanecarboxylic acid.

Properties

CAS No.

3198-23-0

Molecular Formula

C7H11O2-

Molecular Weight

127.16 g/mol

IUPAC Name

cyclohexanecarboxylate

InChI

InChI=1S/C7H12O2/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2,(H,8,9)/p-1

InChI Key

NZNMSOFKMUBTKW-UHFFFAOYSA-M

SMILES

C1CCC(CC1)C(=O)[O-]

Canonical SMILES

C1CCC(CC1)C(=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

(1R,2R)-2-(methylamino)-1-phenylpropan-1-ol (0.25 g, 1.50 mmol) was added to a solution of racemic trans-4-[1-(5-bromo-1,3-thiazol-2-yl)-1-hydroxyethyl]cyclohexanecarboxylic acid (500 mg, 1.50 mmol) and the resulting solution was stirred at room temperature overnight, at which point crystallization occurred. The resulting solid was collected by filtration and washed with 1:1 EtOAc:hexane. The resulting mother liquor was concentrated in vacuo and then isopropanol (3.5 mL) and (1S,2S)-2-(methylamino)-1-phenylpropan-1-ol were added. The reaction was stirred overnight, at which point crystallization occurred. Then EtOAc (3 mL) was added and after 20 minutes, the solid was collected via filtration and the filter cake was washed with EtOAc and then dried under a nitrogen bag to afford (1S,2S)-1-hydroxy-N-methyl-1-phenylpropan-2-aminium trans-4-[(1R or 1S)-1-(5-bromo-1,3-thiazol-2-yl)-1-hydroxyethyl]cyclohexanecarboxylate as a white solid. MS ESI calc'd. for C12H17BrNO3S [M+H]+ 334, 336. found 334, 336. 1H NMR (500 MHz, DMSO-d6) δ 7.73 (s, 1H), 7.30-7.27 (m, 4H), 7.25-7.19 (m, 1H), 5.95 (s, 1H), 4.20 (d, J=7.7, 1H), 2.60-2.52 (m, 1H), 2.29 (s, 3H), 2.03-1.92 (m, 1H), 1.92-1.86 (m, 1H), 1.86-1.78 (m, 2H), 1.63-1.52 (m, 1H), 1.48-1.37 (m, 4H), 1.27-1.08 (m, 4H), 1.06-0.89 (m, 1H), 0.68 (d, J=6.4, 3H).
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
racemic trans-4-[1-(5-bromo-1,3-thiazol-2-yl)-1-hydroxyethyl]cyclohexanecarboxylic acid
Quantity
500 mg
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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